1,1,2-Tribromobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tribromobutane is an organic compound with the molecular formula C4H7Br3. It is a brominated derivative of butane, characterized by the presence of three bromine atoms attached to the carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Tribromobutane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br2) to butane under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).
Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions to remove hydrogen bromide (HBr) and form alkenes.
Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction reactions, respectively.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: Alkenes such as butene can be formed through elimination reactions.
Scientific Research Applications
1,1,2-Tribromobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into brominated compounds includes their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other brominated products.
Mechanism of Action
The mechanism of action of 1,1,2-tribromobutane involves its reactivity with various nucleophiles and bases. The bromine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the carbon-bromine bonds, which are the primary sites of reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tribromobutane: Another brominated butane derivative with three bromine atoms at different positions.
1,2,3-Tribromobutane: A compound with bromine atoms at the 1, 2, and 3 positions on the butane chain.
1,2,2-Tribromobutane: A similar compound with bromine atoms at the 1, 2, and 2 positions.
Uniqueness
1,1,2-Tribromobutane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. This positional isomerism results in different chemical and physical properties compared to other tribromobutane isomers.
Properties
CAS No. |
3675-68-1 |
---|---|
Molecular Formula |
C4H7Br3 |
Molecular Weight |
294.81 g/mol |
IUPAC Name |
1,1,2-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-2-3(5)4(6)7/h3-4H,2H2,1H3 |
InChI Key |
WMGQSHQUFZATPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.